3-Cyclopentyloxypyridin-2-amine;hydrochloride
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Overview
Description
3-Cyclopentyloxypyridin-2-amine;hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is a derivative of pyridine, featuring a cyclopentyloxy group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyloxypyridin-2-amine;hydrochloride typically involves the reaction of 2-aminopyridine with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the cyclopentyloxy group on the pyridine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process generally includes the same steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyloxypyridin-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the cyclopentyloxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
3-Cyclopentyloxypyridin-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyloxypyridin-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Similar in structure but with a benzyloxy group instead of a cyclopentyloxy group.
2-Aminopyridine: The parent compound without the cyclopentyloxy group.
3-(Methoxy)pyridin-2-amine: Features a methoxy group instead of a cyclopentyloxy group.
Uniqueness
3-Cyclopentyloxypyridin-2-amine;hydrochloride is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
3-cyclopentyloxypyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-10-9(6-3-7-12-10)13-8-4-1-2-5-8;/h3,6-8H,1-2,4-5H2,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSXOULXQBKZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(N=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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